Cas no 861389-74-4 (3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid)

3-Amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid is a biphenyl derivative featuring both amino and carboxylic acid functional groups, along with a methoxy substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its biphenyl core provides structural rigidity, while the reactive functional groups enable further derivatization, such as amide formation or coupling reactions. The methoxy group enhances solubility and electronic properties, making it useful in fine chemical applications. High purity and consistent quality ensure reliable performance in research and industrial processes. Its well-defined structure supports precise modifications for targeted molecular design.
3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid structure
861389-74-4 structure
Product Name:3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid
CAS No:861389-74-4
MF:C14H13NO3
MW:243.257923841476
MDL:MFCD07357345
CID:706570
PubChem ID:45497362
Update Time:2025-06-25

3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carboxylicacid, 3-amino-4'-methoxy-
    • 2-amino-4-(4-methoxyphenyl)benzoic acid
    • 3-Amino-4'-methoxybiphenyl-4-carboxylic acid
    • [1,1'-biphenyl]-4-carboxylic acid, 3-amino-4'-methoxy-
    • DTXSID60670541
    • 3-amino-4'-(methyloxy)-4-biphenylcarboxylic acid
    • 861389-74-4
    • SCHEMBL5192082
    • EN300-237992
    • ZSXWYUBHMYUJRM-UHFFFAOYSA-N
    • 3-Amino-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
    • F9995-0120
    • AKOS015957629
    • A1-55042
    • 3-amino-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
    • 3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid
    • MDL: MFCD07357345
    • Inchi: 1S/C14H13NO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,15H2,1H3,(H,16,17)
    • InChI Key: ZSXWYUBHMYUJRM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1C=CC(C(=O)O)=C(C=1)N

Computed Properties

  • Exact Mass: 243.09
  • Monoisotopic Mass: 243.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6A^2
  • XLogP3: 2.9

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3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid Related Literature

Additional information on 3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid

Professional Introduction to 3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic Acid (CAS No. 861389-74-4)

3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique biphenyl structure and functional groups. This molecule, identified by the chemical abstracts service number CAS No. 861389-74-4, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both amino and methoxy substituents on the biphenyl core imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's structure consists of a central biphenyl ring system, with an amino group (-NH₂) attached to one of the aromatic rings and a methoxy group (-OCH₃) positioned at the opposite end. Additionally, a carboxylic acid group (-COOH) is located on the same aromatic ring as the amino group. This arrangement creates a molecule with both basic and acidic properties, which can be exploited in various chemical reactions and interactions. The biphenyl core itself is known for its stability and rigidity, which often enhances the bioavailability and binding affinity of pharmaceutical compounds.

In recent years, 3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid has been studied for its role in the development of novel therapeutic agents. Its structural features make it a promising candidate for further investigation in medicinal chemistry. Specifically, the combination of an amino group and a carboxylic acid group allows for easy conjugation with other biomolecules, such as peptides or sugars, facilitating the creation of prodrugs or conjugate vaccines. Furthermore, the methoxy group can serve as a site for further functionalization, enabling chemists to tailor the molecule's properties for specific applications.

One of the most exciting areas of research involving this compound is its potential use in targeted drug delivery systems. The biphenyl core's ability to interact with biological membranes suggests that it could be used to enhance the cellular uptake of therapeutic agents. Additionally, the presence of both polar (amino and carboxylic acid) and non-polar (aromatic ring) regions makes it an excellent candidate for designing molecules that can cross biological barriers efficiently. This property is particularly relevant in oncology, where effective drug delivery to tumor cells remains a significant challenge.

Recent studies have also explored the use of 3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth and division. Dysregulation of kinase activity is often associated with diseases such as cancer, making them attractive targets for therapeutic intervention. The biphenyl scaffold is known to be a privileged structure in kinase inhibitor design due to its ability to bind tightly to the enzyme's active site. By incorporating functional groups like amino and methoxy groups, chemists can fine-tune the molecule's interactions with specific kinases, leading to more potent and selective inhibitors.

The compound's versatility extends beyond its role as an intermediate in drug synthesis. It has also been investigated as a building block for materials science applications. For instance, its rigid structure makes it suitable for use in liquid crystals or organic semiconductors. The ability to modify both ends of the biphenyl ring allows researchers to create polymers or copolymers with tailored electronic properties. These materials could find applications in display technologies, solar cells, or other advanced electronic devices.

In conclusion, 3-amino-4'-methoxy-1,1'-biphenyl-4-carboxylic acid (CAS No. 861389-74-4) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced materials engineering. As research continues to uncover new uses for this molecule, it is likely to remain a cornerstone in synthetic chemistry and medicinal innovation.

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